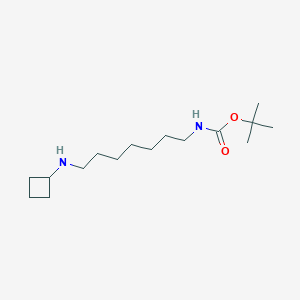
5-Bromo-2,4-difluoro-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-difluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.108 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,4-difluoro-N-isopropylbenzamide typically involves the bromination of 2,4-difluorobenzoic acid followed by amidation with isopropylamine. One method involves reacting 2,4-difluorobenzoic acid with a brominating reagent in sulfuric acid, followed by esterification with alcohol, rectification, purification, hydrolysis, and acidification to obtain high-purity 5-bromo-2,4-difluorobenzoic acid . This intermediate is then reacted with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-difluoro-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield various substituted benzamides, while oxidation or reduction could lead to different functionalized derivatives.
Applications De Recherche Scientifique
5-Bromo-2,4-difluoro-N-isopropylbenzamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: In studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
The mechanism of action for 5-Bromo-2,4-difluoro-N-isopropylbenzamide is not well-documented. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific context of its use in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated benzamides, such as:
- 5-Bromo-2-fluoro-N-isopropylbenzamide
- 5-Bromo-2,4-difluorobenzamide
- 2,4-Difluoro-N-isopropylbenzamide
Uniqueness
5-Bromo-2,4-difluoro-N-isopropylbenzamide is unique due to the specific combination of bromine, fluorine, and isopropyl groups attached to the benzamide core. This unique structure can confer distinct chemical and biological properties, making it valuable in research settings.
Propriétés
IUPAC Name |
5-bromo-2,4-difluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(2)14-10(15)6-3-7(11)9(13)4-8(6)12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRVUHXFUGKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127060.png)


